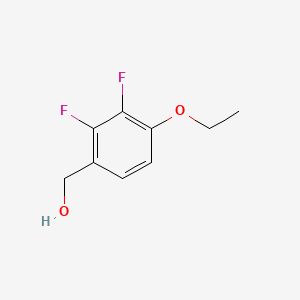
4-Ethoxy-2,3-difluorobenzyl alcohol
Cat. No. B1390436
Key on ui cas rn:
293299-94-2
M. Wt: 188.17 g/mol
InChI Key: AZCFULRHHJUBFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08124196B2
Procedure details


Acetone solution (140 mL) containing 4-ethoxy-2,3-difluorobenzyl alcohol (2.1 g) was dropped into a 1.5 M sulfuring acid solution (70 mL) containing chromium (III) oxide (4.23 g), at 0° C. over one hour. The reaction mixture was stirred at room temperature for 24 hours, and added with water to thereby terminate the reaction. The organic layer was extracted three times with ethyl acetate, the organic layers were combined, and the combined organic layer was extracted twice with a 1 M aqueous sodium hydroxide solution. The organic layer was then neutralized with a 2 M hydrochloric acid, extracted three times with ethyl acetate, the organic layers were combined, and the combined organic layer was washed with saturated sodium chloride solution. The organic layer was dried over anhydrous sodium sulfate, and the solvent was vaporized off under reduced pressure, to thereby obtain 4-ethoxy-2,3-difluorobenzoic acid (7) (yield=1.8 g, yield ratio=80%) as a white solid.


[Compound]
Name
solution
Quantity
70 mL
Type
reactant
Reaction Step Two



Identifiers


|
REACTION_CXSMILES
|
CC(C)=[O:3].[CH2:5]([O:7][C:8]1[CH:15]=[CH:14][C:11]([CH2:12][OH:13])=[C:10]([F:16])[C:9]=1[F:17])[CH3:6]>[O-2].[Cr+3].[O-2].[O-2].[Cr+3].O>[CH2:5]([O:7][C:8]1[CH:15]=[CH:14][C:11]([C:12]([OH:3])=[O:13])=[C:10]([F:16])[C:9]=1[F:17])[CH3:6] |f:2.3.4.5.6|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
140 mL
|
|
Type
|
reactant
|
|
Smiles
|
CC(=O)C
|
|
Name
|
|
|
Quantity
|
2.1 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)OC1=C(C(=C(CO)C=C1)F)F
|
Step Two
[Compound]
|
Name
|
solution
|
|
Quantity
|
70 mL
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Three
|
Name
|
|
|
Quantity
|
4.23 g
|
|
Type
|
catalyst
|
|
Smiles
|
[O-2].[Cr+3].[O-2].[O-2].[Cr+3]
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The reaction mixture was stirred at room temperature for 24 hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
was dropped into a 1.5 M
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to thereby terminate
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the reaction
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The organic layer was extracted three times with ethyl acetate
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
the combined organic layer was extracted twice with a 1 M aqueous sodium hydroxide solution
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted three times with ethyl acetate
|
WASH
|
Type
|
WASH
|
|
Details
|
the combined organic layer was washed with saturated sodium chloride solution
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The organic layer was dried over anhydrous sodium sulfate
|
Outcomes


Product
Details
Reaction Time |
1 h |
|
Name
|
|
|
Type
|
|
|
Smiles
|
C(C)OC1=C(C(=C(C(=O)O)C=C1)F)F
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
